N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is structurally characterized by two distinct arylalkyl substituents on the sulfonamide nitrogen: a 4-methylbenzyl group and a 4-isopropylphenyl moiety. Such substitutions are hypothesized to modulate its physicochemical properties (e.g., lipophilicity, solubility) and biological activity, particularly in therapeutic contexts such as antimalarial or antimicrobial applications .
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-17(2)20-10-12-21(13-11-20)27(15-19-8-6-18(3)7-9-19)30(28,29)22-5-4-14-26-16-24-25-23(22)26/h4-14,16-17H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCXRPVKYJMMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound, also known as N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, is a derivative of the 1,2,4-triazolo[4,3-a]pyridine scaffoldSimilar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Activité Biologique
N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole class, characterized by its unique structural features that confer various biological activities. The general structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 17l | A549 | 0.98 ± 0.08 | c-Met inhibition |
| 17l | MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition |
| 17l | HeLa | 1.28 ± 0.25 | Apoptosis induction |
The compound 17l exhibited significant inhibitory activities against A549 and MCF-7 cancer cell lines with IC50 values below 1 µM, indicating high potency . The mechanism involves the inhibition of key signaling pathways such as c-Met and VEGFR-2, crucial for tumor growth and metastasis.
The mechanism by which N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exerts its biological effects primarily involves:
- Kinase Inhibition : The compound inhibits receptor tyrosine kinases (RTKs), particularly c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, preventing further proliferation.
Study on Antitumor Activity
In a study investigating the effects of various triazole derivatives on cancer cell lines, N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide was tested alongside other derivatives. The results indicated that this compound significantly inhibited cell viability in a dose-dependent manner across multiple cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Comparative Analysis with Other Compounds
Comparative studies with established anticancer agents such as vinblastine revealed that N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibits a similar or enhanced potency in inhibiting tumor growth .
Table 2: Comparative Anticancer Activity
Comparaison Avec Des Composés Similaires
Compound 8c (N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide)
N-[4-(Propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Substituents :
- N1: 4-Isopropylphenyl (single substituent)
- Core: Unsubstituted triazolo-pyridine
- Availability : Marketed as a medicinal chemistry intermediate (CAS: 1325305-79-0), but pharmacological data are unspecified .
Structural and Functional Differences
- Key Observations :
- The target compound’s 4-methylbenzyl and 4-isopropylphenyl groups likely enhance lipophilicity compared to Compound 8c’s 4-methoxybenzyl , which may improve membrane permeability but reduce aqueous solubility.
- The absence of a 3-methyl group on the triazolo-pyridine core (unlike 8c) could influence binding interactions in biological targets .
Pharmacological Implications
While direct activity data for the target compound are lacking, insights can be extrapolated from structural analogs:
Antimalarial Potential: Compound 8c’s antimalarial investigation suggests that triazolo-pyridine sulfonamides may target parasite enzymes (e.g., dihydroorotate dehydrogenase). The target compound’s isopropyl group could enhance binding to hydrophobic pockets in such targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
